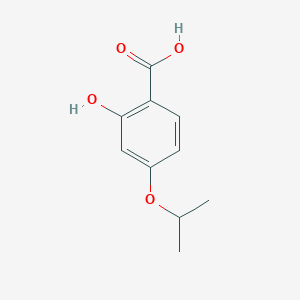

2-Hydroxy-4-isopropoxybenzoic acid

Description

2-Hydroxy-4-isopropoxybenzoic acid is a benzoic acid derivative featuring a hydroxyl group at the ortho (2nd) position and an isopropoxy substituent at the para (4th) position. This structural arrangement confers unique physicochemical properties, including altered solubility, acidity, and reactivity compared to simpler benzoic acid derivatives. The isopropoxy group introduces steric bulk and electron-donating effects, which may influence its hydrogen-bonding capacity and stability under varying conditions .

Properties

IUPAC Name |

2-hydroxy-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIYTAQAHOONSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Hydroxy-4-isopropoxybenzoic acid can be achieved through several methods. One common synthetic route involves the esterification of 2-hydroxybenzoic acid with isopropyl alcohol under acidic conditions, followed by hydrolysis to yield the desired product . Industrial production methods often utilize catalytic processes to enhance yield and purity. For instance, the use of boron reagents in Suzuki–Miyaura coupling reactions has been explored for efficient synthesis .

Chemical Reactions Analysis

2-Hydroxy-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinones, alcohols, and substituted benzoic acids.

Scientific Research Applications

2-Hydroxy-4-isopropoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound has been studied for its potential antimicrobial properties.

Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its anti-inflammatory and antioxidant properties.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-isopropoxybenzoic acid involves its interaction with cellular components. It can penetrate bacterial cell membranes, causing depolarization and rupture, leading to cell death . This mechanism is particularly effective against Gram-positive and Gram-negative bacteria, making it a potential candidate for antibacterial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxybenzoic Acid

Structure : A benzoic acid derivative with a single hydroxyl group at the para (4th) position.

Key Properties :

- Acidity : The para-hydroxyl group increases acidity (pKa ~4.5) compared to unsubstituted benzoic acid (pKa ~4.2) due to resonance stabilization of the deprotonated form.

- Applications : Primarily used in R&D, particularly as a precursor for parabens (preservatives) and pharmaceutical intermediates .

- Safety: No severe hazards reported in the provided safety data sheet (SDS); classified for laboratory use only .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structure: Features a catechol group (3,4-dihydroxy substitution) and a propenoic acid side chain. Key Properties:

- Antioxidant Activity : The catechol moiety enables strong radical-scavenging activity, making it valuable in food, cosmetics, and pharmacological research .

- Solubility : Higher water solubility than 2-Hydroxy-4-isopropoxybenzoic acid due to polar hydroxyl groups.

- Applications : Used in supplements, beverages, and as a synthetic precursor for bioactive compounds .

Structural and Functional Contrasts

Research Findings and Implications

- This could affect its reactivity in esterification or coupling reactions.

- Solubility Trends : The hydrophobic isopropoxy group likely decreases water solubility relative to caffeic acid, which benefits from multiple hydroxyl groups and a conjugated side chain .

- Safety Considerations : While 4-Hydroxybenzoic acid and caffeic acid have established safety profiles, the isopropoxy substituent in the target compound may introduce new hazards (e.g., irritation) absent in simpler derivatives, warranting further toxicological studies.

Biological Activity

2-Hydroxy-4-isopropoxybenzoic acid, also known as isopropyl salicylate, is an organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmaceutical and biochemical research.

- Chemical Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- CAS Number : 163618-97-1

2-Hydroxy-4-isopropoxybenzoic acid contains a hydroxyl group and an isopropoxy group attached to a benzoic acid framework, which influences its solubility and reactivity.

The biological activity of 2-Hydroxy-4-isopropoxybenzoic acid is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including lipases and elastases, which are involved in lipid metabolism and tissue remodeling.

- Antioxidant Properties : The compound exhibits antioxidant activity, reducing oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially alleviating conditions related to chronic inflammation.

Case Studies and Research Findings

-

Antidiabetic Activity :

A study investigated the effects of 2-Hydroxy-4-isopropoxybenzoic acid on streptozotocin-induced diabetic rats. The findings indicated that the compound significantly reduced blood glucose levels and improved insulin sensitivity. The treatment also restored the activity of membrane-bound Ca-ATPase, which is crucial for maintaining cellular function in erythrocytes .Parameter Control Group Diabetic Group Treated Group (HMBA) Blood Glucose (mg/dL) 90 ± 5 300 ± 10 150 ± 8 Plasma Insulin (µU/mL) 15 ± 2 5 ± 1 12 ± 3 Ca-ATPase Activity (µmol/mg protein/min) 0.25 ± 0.05 0.10 ± 0.02 0.20 ± 0.03 -

Antioxidant Activity :

In another study, the compound demonstrated significant antioxidant properties by reducing lipid peroxidation in diabetic rats. The treatment with 2-Hydroxy-4-isopropoxybenzoic acid resulted in decreased levels of thiobarbituric acid reactive substances (TBARS), indicating reduced oxidative damage to cell membranes .

Comparative Analysis with Similar Compounds

A comparison between 2-Hydroxy-4-isopropoxybenzoic acid and other similar compounds highlights its unique properties:

| Compound | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|

| 2-Hydroxy-4-isopropoxybenzoic Acid | High | Moderate |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | Moderate | High |

| 4-Isopropoxybenzoic Acid | Low | Low |

Applications in Medicine and Industry

The biological activities of 2-Hydroxy-4-isopropoxybenzoic acid suggest several applications:

- Pharmaceuticals : Its potential as an antidiabetic agent makes it a candidate for drug development targeting metabolic disorders.

- Cosmetics : Due to its anti-inflammatory and antioxidant properties, it can be incorporated into skincare formulations to enhance skin health.

- Food Industry : Its antioxidant capabilities may be utilized as a natural preservative in food products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.